Cas no 416862-39-0 (3-fluoro-N-(furan-2-ylmethyl)aniline)

3-fluoro-N-(furan-2-ylmethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-(furan-2-ylmethyl)aniline
- 2-Furanmethanamine, N-(3-fluorophenyl)-
- 3-fluoro-N-[(furan-2-yl)methyl]aniline
- EN300-32895
- E74699
- Oprea1_862798
- AKOS000235316
- Cambridge id 5458593
- 416862-39-0
- CS-0163309
- Z334936890
- BS-46694
- N-(3-fluorophenyl)-N-(2-furylmethyl)amine
-
- MDL: MFCD01308205
- インチ: 1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2
- InChIKey: JEBSIDAHOLYUIG-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNC1=CC=CC(F)=C1
計算された属性
- 精确分子量: 191.074642105g/mol
- 同位素质量: 191.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- XLogP3: 2.6
3-fluoro-N-(furan-2-ylmethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32895-10.0g |
3-fluoro-N-[(furan-2-yl)methyl]aniline |
416862-39-0 | 95.0% | 10.0g |
$1040.0 | 2025-02-20 | |
TRC | F593888-50mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-32895-5.0g |
3-fluoro-N-[(furan-2-yl)methyl]aniline |
416862-39-0 | 95.0% | 5.0g |
$701.0 | 2025-02-20 | |
TRC | F593888-500mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | F593888-100mg |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1229141-5g |
3-Fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 5g |
$600 | 2024-06-03 | |
Enamine | EN300-32895-2.5g |
3-fluoro-N-[(furan-2-yl)methyl]aniline |
416862-39-0 | 95.0% | 2.5g |
$474.0 | 2025-02-20 | |
Enamine | EN300-32895-0.25g |
3-fluoro-N-[(furan-2-yl)methyl]aniline |
416862-39-0 | 95.0% | 0.25g |
$88.0 | 2025-02-20 | |
Enamine | EN300-32895-5g |
3-fluoro-N-[(furan-2-yl)methyl]aniline |
416862-39-0 | 95% | 5g |
$701.0 | 2023-09-04 | |
Aaron | AR019MKC-10g |
3-fluoro-N-(furan-2-ylmethyl)aniline |
416862-39-0 | 95% | 10g |
$1455.00 | 2023-12-13 |
3-fluoro-N-(furan-2-ylmethyl)aniline 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
3-fluoro-N-(furan-2-ylmethyl)anilineに関する追加情報
Comprehensive Analysis of 3-Fluoro-N-(furan-2-ylmethyl)aniline (CAS No. 416862-39-0): Properties, Applications, and Industry Trends
3-Fluoro-N-(furan-2-ylmethyl)aniline, identified by its CAS number 416862-39-0, is a fluorinated aromatic amine derivative with a furan-methyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, which combine a fluoroaniline core with a furan heterocycle. The presence of both fluorine and furan moieties enhances its potential as a building block for bioactive molecules, aligning with current trends in drug discovery and green chemistry.
In recent years, the demand for fluorinated compounds like 3-Fluoro-N-(furan-2-ylmethyl)aniline has surged, driven by their applications in medicinal chemistry and material science. Researchers frequently search for terms such as "fluorine in drug design" or "furan derivatives in pharmaceuticals", reflecting the compound's relevance. Its CAS 416862-39-0 is often queried in databases like SciFinder and Reaxys, underscoring its importance in industrial and academic settings.
The compound's molecular structure offers advantages such as improved metabolic stability and binding affinity, making it a candidate for kinase inhibitors and GPCR-targeted therapies. A 2023 study highlighted its role in optimizing selective serotonin reuptake inhibitors (SSRIs), a hot topic in neuroscience research. Additionally, its furan group contributes to biodegradability, addressing growing concerns about environmental persistence of synthetic chemicals.
From a synthetic perspective, 3-Fluoro-N-(furan-2-ylmethyl)aniline is typically prepared via reductive amination between 3-fluoroaniline and furfural derivatives. This method aligns with atom economy principles, a key focus in green synthesis discussions. Industry forums frequently explore queries like "scalable synthesis of fluorinated anilines", indicating practical interest in production optimization.
Analytical characterization of CAS 416862-39-0 involves advanced techniques such as LC-MS and NMR spectroscopy. The fluorine atom introduces distinct 19F NMR signals (typically δ -110 to -120 ppm), while the furan protons appear as characteristic multiplets (δ 6.2–7.4 ppm). These features are crucial for quality control, a topic often searched as "NMR interpretation of fluorinated compounds".
Emerging applications include its use in OLED materials, where the furan-fluorine combination may enhance electron transport properties. With the organic electronics market projected to grow at 15% CAGR (2024–2030), such derivatives are gaining traction. Patent analyses reveal increasing filings involving 416862-39-0 for photovoltaic materials, correlating with searches for "furan-based semiconductors".
Regulatory-wise, the compound falls under standard handling protocols for aromatic amines. While not classified as hazardous under major systems like GHS, proper PPE (gloves, goggles) is recommended during handling—a point emphasized in laboratory safety guidelines searches. Storage typically requires protection from light at 2–8°C to prevent degradation.
Future research directions may explore its catalytic applications (e.g., ligand design for cross-coupling reactions) or antibacterial properties. The rise of AI-assisted molecular design has also increased interest in such scaffolds for virtual screening libraries, as seen in recent machine learning-driven publications.
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